2,4,5-Trichlorophenyl isothiocyanate
Description
Contextual Significance of Halogenated Aromatic Isothiocyanates
Halogenated aromatic isothiocyanates, a subset of substituted phenyl isothiocyanates, are distinguished by the presence of one or more halogen atoms on the aromatic ring. The introduction of halogens such as chlorine, bromine, or fluorine can significantly alter the electronic properties of the phenyl ring, thereby modulating the electrophilicity of the isothiocyanate carbon atom. This electronic modification often leads to enhanced reactivity towards nucleophiles, making them potent intermediates in the synthesis of a wide array of heterocyclic compounds and thiourea (B124793) derivatives.
The presence of halogens also provides synthetic handles for further functionalization through various cross-coupling reactions, expanding their utility in the construction of complex molecular frameworks. Furthermore, the incorporation of halogens can impart specific biological activities to the resulting molecules, a property that is extensively explored in medicinal and agrochemical research.
Overview of 2,4,5-Trichlorophenyl Isothiocyanate in Advanced Chemical Synthesis
This compound is a specific halogenated aromatic isothiocyanate that has garnered attention as a versatile building block in organic synthesis. Its chemical structure, featuring a phenyl ring substituted with three chlorine atoms at the 2, 4, and 5 positions, and an isothiocyanate group, provides a unique combination of reactivity and functionality.
A significant example of its application is in the synthesis of a series of N-(2,4,5-trichlorophenyl)-2-oxo- and 2-hydroxycycloalkylsulfonamides. researchgate.net In this synthetic route, the isothiocyanate functionality is not directly involved in the final sulfonamide linkage but the 2,4,5-trichloroaniline (B140166), the precursor to the isothiocyanate, is a key component. Research has shown that the 2,4,5-trichlorophenyl substituent has a positive effect on the fungicidal activity of the final compounds, particularly against Botrytis cinerea. researchgate.net This highlights the role of the halogenated aromatic moiety in influencing the biological properties of the target molecules.
The synthesis of this compound itself can be achieved through established methods for isothiocyanate formation, often involving the reaction of the corresponding primary amine, 2,4,5-trichloroaniline, with a thiocarbonylating agent such as thiophosgene (B130339) or by the decomposition of a dithiocarbamate (B8719985) salt. nih.gov
Below are some of the key properties of this compound:
Structure
3D Structure
Properties
IUPAC Name |
1,2,4-trichloro-5-isothiocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl3NS/c8-4-1-6(10)7(11-3-12)2-5(4)9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJLRSYLEFZNICX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40177745 | |
| Record name | 2,4,5-Trichlorophenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40177745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23165-46-0 | |
| Record name | 1,2,4-Trichloro-5-isothiocyanatobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23165-46-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,5-Trichlorophenyl isothiocyanate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023165460 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,5-Trichlorophenyl isothiocyanate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,5-trichlorophenyl isothiocyanate | |
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Synthetic Methodologies for 2,4,5 Trichlorophenyl Isothiocyanate
Direct Synthesis from Substituted Anilines
The most prevalent and direct pathway to synthesize aryl isothiocyanates, including 2,4,5-trichlorophenyl isothiocyanate, begins with the corresponding primary aryl amine. This approach is a two-step process that first involves the formation of a dithiocarbamate (B8719985) salt, which is then converted to the final isothiocyanate product through the action of a desulfurizing agent.
Amination-Carbon Disulfide Condensation Pathways
The initial step in this synthesis involves the reaction of the primary amine, 2,4,5-trichloroaniline (B140166), with carbon disulfide (CS₂) in the presence of a base. nih.gov This reaction forms an N-aryl dithiocarbamate salt intermediate. The nucleophilic amino group of the aniline (B41778) attacks the electrophilic carbon of carbon disulfide. The presence of a base, typically an inorganic base like potassium carbonate or sodium hydroxide (B78521), is crucial to deprotonate the resulting dithiocarbamic acid, forming a stable and water-soluble salt. beilstein-journals.orgnih.gov This salt can be isolated, but for efficiency, it is often generated in situ and immediately used in the subsequent desulfurization step in a one-pot process. beilstein-journals.orgnih.gov
Desulfurization Reagent-Mediated Transformations
The conversion of the intermediate dithiocarbamate salt to this compound requires a desulfurization agent to facilitate the elimination of a sulfur atom. The choice of this reagent is critical, especially given the electron-deficient nature of the trichlorinated aromatic ring, which can make the reaction more challenging compared to electron-rich anilines.
2,4,6-Trichloro-1,3,5-triazine, also known as cyanuric chloride (TCT), has been identified as a highly effective desulfurization reagent for this transformation, particularly for electron-deficient aryl amines. beilstein-journals.orgnih.gov In this one-pot procedure, after the formation of the dithiocarbamate salt in an aqueous medium, a solution of TCT in an organic solvent like dichloromethane (B109758) (CH₂Cl₂) is added. The reaction is typically conducted at a low temperature (e.g., 0 °C) to control its reactivity. beilstein-journals.orgnih.gov
The TCT reacts with the sulfur nucleophile of the dithiocarbamate salt. A subsequent basification step, often raising the pH to >11 with sodium hydroxide, facilitates the decomposition of the resulting adduct to yield the desired aryl isothiocyanate and the by-product 2,4,6-trimercapto-1,3,5-triazine (TMT). beilstein-journals.orgnih.gov A key advantage of this method is that the TMT by-product is soluble in the basic aqueous layer, simplifying the workup and isolation of the isothiocyanate product from the organic layer. cbijournal.com This method is advantageous for producing highly electron-deficient aromatic isothiocyanates that are often difficult to synthesize using other protocols. cbijournal.com
In the pursuit of more environmentally benign synthetic methods, alternative desulfurizing agents that function efficiently in aqueous systems have been developed. These methods avoid the use of toxic reagents and solvents.
One prominent example is the use of sodium persulfate (Na₂S₂O₈) . rsc.org This reagent can mediate the desulfurization of dithiocarbamates in water, offering a green and practical procedure. The reaction can be performed as a one-pot synthesis where the amine and carbon disulfide first form the dithiocarbamate, followed by the addition of sodium persulfate. rsc.org Basic conditions are necessary to achieve good chemoselectivity for the isothiocyanate. This method has proven effective for a wide range of structurally diverse amines, including those with electron-withdrawing groups, and tolerates various functional groups. rsc.org
Other reagents used in aqueous or biphasic systems include tetrapropylammonium tribromide (TPATB) , which is presented as a mild, non-toxic, and efficient option for the decomposition of dithiocarbamate salts. cbijournal.com The use of such reagents often results in high yields and simplifies the purification process, as many by-products remain in the aqueous phase. cbijournal.com
Role of Reaction Conditions and Solvent Systems in Isothiocyanate Synthesis
The success of synthesizing this compound is critically dependent on the optimization of reaction conditions and the choice of solvent. The electron-withdrawing nature of the three chlorine atoms on the aniline ring decreases the nucleophilicity of the amino group, making the initial reaction with carbon disulfide more difficult. beilstein-journals.orgnih.gov
For such electron-deficient substrates, a mixed-solvent system is often necessary. While the reaction is conducted in an aqueous base, the addition of a polar aprotic co-solvent, such as N,N-dimethylformamide (DMF) , is crucial. beilstein-journals.orgnih.gov DMF enhances the solubility of the electron-deficient arylamine, thereby facilitating its conversion to the dithiocarbamate salt. beilstein-journals.orgnih.gov Studies on the synthesis of the related 4-chloroaniline (B138754) have shown that a solvent mixture of DMF/water (1:4) provides optimal results. beilstein-journals.orgnih.gov
The choice of base also plays a significant role. Potassium carbonate (K₂CO₃) is often preferred over sodium hydroxide (NaOH) in the initial step because the resulting potassium dithiocarbamate salt exhibits better solubility in the aqueous medium, which is essential for the subsequent reaction with the desulfurizing agent. beilstein-journals.orgnih.govcbijournal.com
Temperature control is another key factor. The initial dithiocarbamate formation may be performed at room temperature or slightly elevated temperatures (e.g., 40 °C) to drive the reaction, while the desulfurization step with a reactive agent like TCT is typically carried out at 0 °C to prevent side reactions. beilstein-journals.orgnih.gov
| Entry | Solvent System | Reaction Time (h) | Conversion (%) | Yield (%) |
|---|---|---|---|---|
| 1 | H₂O | 12 | 10 | 9 |
| 2 | CH₃CN/H₂O (1:4) | 6 | 65 | 61 |
| 3 | THF/H₂O (1:4) | 6 | 70 | 66 |
| 4 | DMAc/H₂O (1:4) | 4 | 98 | 91 |
| 5 | DMF/H₂O (1:4) | 4 | 99 | 95 |
Data derived from a study on the synthesis of 4-chlorophenyl isothiocyanate, which serves as a model for the synthesis of this compound. Conditions involved reacting 4-chloroaniline with CS₂ and K₂CO₃, followed by desulfurization with TCT. beilstein-journals.orgnih.gov
Alternative Synthetic Routes to Aryl Isothiocyanates
One significant alternative involves the use of thiocarbonyl transfer reagents , such as thiophosgene (B130339) or its surrogates like 1,1'-thiocarbonyldiimidazole. nih.govchemrxiv.org These reagents can react with primary amines to form isothiocyanates directly. However, the high toxicity of reagents like thiophosgene has led to the development of safer alternatives. chemrxiv.org Phenyl chlorothionoformate, for instance, has been used as an efficient thiocarbonyl-transfer reagent in combination with a base like NaOH. chemrxiv.org
Another route starts from isocyanides (isonitriles). Aryl isocyanides can be converted to isothiocyanates by reaction with elemental sulfur. chemrxiv.org This reaction can be catalyzed by various means, including the use of other chalcogens or transition metals, or simply by heating in the presence of a catalytic amount of a base. chemrxiv.org
Isocyanide Sulfurization Approaches
A modern and more sustainable approach to isothiocyanate synthesis involves the direct sulfurization of isocyanides. rsc.orgnih.gov This method avoids the use of highly toxic reagents like thiophosgene and its derivatives. rsc.org The reaction typically utilizes elemental sulfur as the sulfur source and is often facilitated by a catalyst, such as a tertiary amine. rsc.orgnih.gov
The general mechanism is thought to involve the nucleophilic attack of an amine catalyst on the elemental sulfur (an S8 ring), leading to the formation of polysulfur chains. nih.gov These activated sulfur species then react with the isocyanide. The use of tertiary amines, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), is crucial as they catalyze the reaction without consuming the isothiocyanate product, which would occur with primary or secondary amines. nih.gov
Research has focused on optimizing these conditions for sustainability, employing benign solvents like Cyrene™ or γ-butyrolactone (GBL) at moderate temperatures, typically around 40 °C. rsc.org This catalytic approach has been successfully applied to a variety of isocyanides, affording the corresponding isothiocyanates in moderate to high yields. rsc.org
Table 1: Representative Amine-Catalyzed Sulfurization of Aryl Isocyanides
| Isocyanide Precursor | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Biphenyl isocyanide | DBU (5) | Cyrene™ | 40 | 1 | 95 |
| 4-Biphenyl isocyanide | DBU (5) | GBL | 40 | 1 | 95 |
| 4-Bromophenyl isocyanide | DBU (5) | Cyrene™ | 40 | 2 | 92 |
| 4-Bromophenyl isocyanide | DBU (5) | GBL | 40 | 2 | 91 |
| 4-Nitrophenyl isocyanide | DBU (5) | Cyrene™ | 40 | 24 | 34 |
| 4-Nitrophenyl isocyanide | DBU (5) | GBL | 40 | 24 | 42 |
Cleavage Reactions of Heterocyclic Precursors for Vinyl Isothiocyanates
While aryl isothiocyanates are the primary focus, the specified outline includes the synthesis of vinyl isothiocyanates via the cleavage of heterocyclic precursors. This distinct class of isothiocyanates can be prepared through the reaction of NH-1,2,3-triazoles with thiophosgene. This method provides a direct route to N-alkenyl compounds, including vinyl isothiocyanates, which are otherwise difficult to obtain.
The reaction involves heating a mixture of an NH-1,2,3-triazole with thiophosgene in a suitable solvent such as 1,2-dichloroethane (B1671644) (DCE). The triazole ring undergoes cleavage, leading to the formation of the corresponding vinyl isothiocyanate. This transformation is notable as it circumvents the challenges typically associated with the synthesis of vinyl isothiocyanates.
Table 2: Synthesis of Vinyl Isothiocyanates from NH-1,2,3-Triazole Precursors
| Heterocyclic Precursor | Reagent | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| 4-Phenyl-1H-1,2,3-triazole | Thiophosgene | DCE | 70 | 12 | (E/Z)-1-Isothiocyanato-2-phenylethene | 65 |
| 4-(4-Chlorophenyl)-1H-1,2,3-triazole | Thiophosgene | DCE | 70 | 12 | (E/Z)-1-(4-Chlorophenyl)-2-isothiocyanatoethene | 72 |
| 4-Butyl-1H-1,2,3-triazole | Thiophosgene | DCE | 70 | 12 | (E/Z)-1-Isothiocyanatohex-1-ene | 68 |
| 1H-1,2,3-triazole | Thiophosgene | DCE | 70 | 24 | 1,2-Dichloroethyl isothiocyanate | 75 |
Thiophosgene-Based Preparations
The reaction of primary amines with thiophosgene represents one of the most traditional and widely used methods for the synthesis of isothiocyanates. cbijournal.comnih.gov This approach is applicable to a broad range of amines, including electron-deficient anilines, making it a robust method for preparing aryl isothiocyanates such as this compound. cbijournal.com
The synthesis involves the direct reaction of the primary amine, in this case, 2,4,5-trichloroaniline, with thiophosgene (CSCl₂). The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct that is formed. nih.gov While effective, this method requires careful handling due to the high toxicity of thiophosgene. nih.gov The reaction conditions can be adapted for various substituted anilines. For instance, the preparation of p-chlorophenyl isothiocyanate, a structurally similar compound, proceeds by reacting p-chloroaniline with thiophosgene. orgsyn.org This general procedure is applicable to the synthesis of this compound from its corresponding aniline precursor.
Table 3: General Thiophosgene-Based Synthesis of Aryl Isothiocyanates
| Amine Precursor | Reagent | Base | Solvent | General Conditions |
| 2,4,5-Trichloroaniline | Thiophosgene | Triethylamine or CaCO₃ | Chloroform or Dichloromethane/Water | Reaction is typically run at room temperature or with gentle heating. The amine is added to a solution of thiophosgene and base. |
| p-Chloroaniline | Thiophosgene | Not specified in reference | Not specified in reference | A known preparatory route. orgsyn.org |
Reactivity and Derivatization in Organic Transformations
Nucleophilic Addition Reactions of 2,4,5-Trichlorophenyl Isothiocyanate
The carbon atom of the isothiocyanate group in this compound is highly electrophilic and readily undergoes attack by various nucleophiles. This reactivity is the basis for the formation of a wide range of derivatives, most notably thioureas and thiocarbamates.
Formation of Thiourea (B124793) Derivatives
The reaction of this compound with primary and secondary amines leads to the formation of N,N'-disubstituted and N,N',N'-trisubstituted thiourea derivatives, respectively. This reaction is a classic example of nucleophilic addition to the isothiocyanate group. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the -N=C=S group, followed by proton transfer to the nitrogen atom of the isothiocyanate, yielding the stable thiourea adduct.
The general reaction can be represented as follows:
With primary amines: Ar-N=C=S + R-NH₂ → Ar-NH-C(=S)-NH-R
With secondary amines: Ar-N=C=S + R₂NH → Ar-NH-C(=S)-NR₂
Where Ar represents the 2,4,5-trichlorophenyl group. The reaction conditions are typically mild, often proceeding at room temperature in a suitable solvent.
| Reactant 1 | Reactant 2 | Product |
| This compound | Primary Amine (R-NH₂) | N-(2,4,5-Trichlorophenyl)-N'-alkyl/aryl thiourea |
| This compound | Secondary Amine (R₂NH) | N-(2,4,5-Trichlorophenyl)-N',N'-dialkyl/diaryl thiourea |
Synthesis of Thiocarbamate Compounds
In a similar fashion, this compound reacts with alcohols and phenols to produce thiocarbamate compounds. The oxygen atom of the hydroxyl group acts as the nucleophile, attacking the central carbon of the isothiocyanate. This reaction often requires a basic catalyst to deprotonate the alcohol, increasing its nucleophilicity.
The general reaction is as follows:
Ar-N=C=S + R-OH → Ar-NH-C(=S)-O-R
Where Ar is the 2,4,5-trichlorophenyl group and R can be an alkyl or aryl group.
| Reactant 1 | Reactant 2 | Product |
| This compound | Alcohol/Phenol (R-OH) | O-Alkyl/Aryl (2,4,5-trichlorophenyl)thiocarbamate |
Cycloaddition and Cyclocondensation Pathways of Isothiocyanates
Isothiocyanates, including this compound, are valuable synthons in cycloaddition and cyclocondensation reactions for the construction of heterocyclic rings. The C=N and C=S double bonds within the isothiocyanate group can participate in various pericyclic reactions.
While specific studies detailing the cycloaddition reactions of this compound are not extensively documented in readily available literature, the general reactivity of aryl isothiocyanates suggests their potential to participate in [2+2], [3+2], and [4+2] cycloaddition reactions with appropriate reaction partners such as ketenes, azides, and dienes.
Cyclocondensation reactions, on the other hand, involve the reaction of the isothiocyanate with a bifunctional nucleophile, leading to the formation of a heterocyclic ring through a condensation process. These reactions are instrumental in the synthesis of a wide array of heterocyclic systems.
Integration into Complex Molecular Architectures
The reactivity of this compound makes it a key building block for the synthesis of more complex molecules, particularly heterocyclic compounds with potential biological activity.
Synthesis of Sulfur- and Nitrogen-Containing Heterocycles
The nucleophilic addition and cyclocondensation pathways of this compound are widely employed in the synthesis of various sulfur- and nitrogen-containing heterocycles. For instance, reaction with compounds containing both an amino and a hydroxyl or thiol group can lead to the formation of oxazolidine-2-thiones or thiazolidine-2-thiones after intramolecular cyclization of the initial adduct.
Preparation of Fused Thia-Heterocyclic Systems via Isothiocyanates
A significant application of this compound and related compounds is in the synthesis of fused thia-heterocyclic systems. Research has demonstrated the facile, one-pot synthesis of novel 1-benzothiopyran-4-one derivatives through the reaction of deprotonated methyl 3-oxo-3-(2′,4′,5′-trichlorophenyl)propanoate with various aryl or alkyl isothiocyanates. researchgate.net
In this reaction, the enolate of the β-ketoester acts as a nucleophile, attacking the isothiocyanate. Subsequent intramolecular cyclization and elimination lead to the formation of the fused ring system. This methodology provides an efficient route to complex heterocyclic structures. researchgate.net
The synthesis of 2,4,5-trichloroacetophenone, a precursor for the β-ketoester, is achieved in high yield via the Friedel–Crafts acetylation of 1,2,4-trichlorobenzene. researchgate.net The structures of the resulting benzothiopyran-4-one derivatives have been confirmed using various spectroscopic techniques. researchgate.net
| Precursor | Reagent | Product |
| Methyl 3-oxo-3-(2′,4′,5′-trichlorophenyl)propanoate | Aryl/Alkyl Isothiocyanate | 4H-Benzothiopyran-4-one derivative |
This synthetic strategy highlights the utility of the trichlorophenyl moiety in directing the formation of complex heterocyclic frameworks.
Applications in Advanced Chemical Synthesis and Materials Science
Role as Key Synthetic Intermediates
2,4,5-Trichlorophenyl isothiocyanate serves as a crucial starting material in the synthesis of a variety of organic molecules due to the high reactivity of the isothiocyanate functional group. This group readily undergoes addition reactions with nucleophiles such as amines, alcohols, and thiols, providing a straightforward route to a diverse range of derivatives.
Precursors for Agrochemical Development
The 2,4,5-trichlorophenyl moiety is a known pharmacophore in the agrochemical industry. Derivatives of this structure have been shown to exhibit potent fungicidal activity. For instance, a series of N-(2,4,5-trichlorophenyl)-2-oxo- and 2-hydroxycycloalkylsulfonamides have demonstrated excellent efficacy against the fungal pathogen Botrytis cinerea, a common cause of gray mold disease in various crops. researchgate.net Some of these synthesized compounds showed better control effects than commercial fungicides. researchgate.net The fungicidal activity is influenced by the size of the cycloalkane ring, with six-, seven-, and eight-membered rings showing high activity. researchgate.net
While the direct synthesis of these sulfonamides from this compound is not explicitly detailed in the available research, the isothiocyanate can serve as a precursor to the corresponding aniline (B41778) or can be converted into a thiourea (B124793). Thiourea derivatives, in turn, can be utilized in the synthesis of various heterocyclic compounds and other functionalized molecules with potential agrochemical applications. The fungicidal and antioxidant properties of thiourea derivatives are well-documented, suggesting a pathway for the development of new agrochemicals starting from this compound. nih.govnih.gov
Table 1: Fungicidal Activity of N-(2,4,5-trichlorophenyl)-sulfonamide Derivatives against Botrytis cinerea
| Compound | EC50 (μg/mL) - Mycelial Growth | EC50 (μg/mL) - Conidial Germination | In vivo Control Effect |
|---|---|---|---|
| Compound IId | 0.64 | 0.34 | Better than procymidone (B1679156) and pyrimethanil (B132214) |
| Compound IIb | Not specified | Not specified | Better than procymidone and pyrimethanil |
Building Blocks for Pharmaceutical Compounds
The trichlorophenyl group is a structural motif found in a number of biologically active molecules. The synthesis of heteroaryl sulfonamides, a common feature in many pharmaceuticals, can be achieved using precursors containing a trichlorophenyl group. nih.gov Although the direct use of this compound is not always the primary route, its derivatives, such as the corresponding aniline, are key intermediates. For example, 2,4,5-trichloroaniline (B140166) can be used to synthesize 2,4,5-trichlorophenol, a precursor to the herbicide 2,4,5-trichlorophenoxyacetic acid. google.com
Furthermore, the isothiocyanate group itself is a versatile handle for the synthesis of various heterocyclic compounds with potential pharmaceutical applications. The reaction of isothiocyanates with amines to form thioureas is a fundamental step in the synthesis of many bioactive molecules, including those with antifungal and antioxidant properties. rsc.orgmdpi.com
Chemo-selective Electrophiles in Bioconjugate Chemistry
Isothiocyanates are well-established chemo-selective electrophiles used in bioconjugate chemistry for the labeling of proteins and other biomolecules. nih.govrsc.org The isothiocyanate group reacts specifically with nucleophilic residues on proteins, primarily the ε-amino group of lysine and the thiol group of cysteine. nih.gov This reaction is highly dependent on the pH of the medium, which influences the protonation state of the amino acid side chains. nih.gov
The reactivity of aryl isothiocyanates, such as this compound, is modulated by the electronic nature of the aromatic ring. The electron-withdrawing chlorine atoms on the phenyl ring of this compound are expected to enhance its electrophilicity, making it a reactive partner for bioconjugation reactions. This property allows for the site-specific modification of proteins, enabling the attachment of fluorescent dyes, drugs, or other molecular probes. rsc.orgacs.org The stability of the resulting thiourea linkage makes this a robust method for creating stable bioconjugates.
Contributions to Medicinal Chemistry Research
The structural features of this compound make it and its derivatives valuable tools in medicinal chemistry for the discovery and development of new therapeutic agents.
Scaffold for Bioactive Compound Libraries
Combinatorial chemistry and solid-phase synthesis are powerful techniques for the rapid generation of large libraries of compounds for high-throughput screening and drug discovery. mdpi.comnih.gov Isothiocyanates are valuable building blocks in this context due to their reactivity and ability to participate in a variety of cyclization and addition reactions.
Trityl isothiocyanate resin, a solid-phase reagent, can be used to synthesize a variety of thioureas, which can then be converted to other heterocyclic structures. nih.govresearchgate.net Similarly, this compound can be employed in solution-phase or solid-phase synthesis to create libraries of compounds. For example, the reaction of isothiocyanates with hydrazides can lead to the formation of 1,2,4-triazole-3-thiones, a class of compounds known to possess anticonvulsant activity. nih.govmdpi.com The synthesis of researchgate.netnih.govrsc.orgtriazolo[1,5-b] researchgate.netnih.govrsc.orgacs.orgtetrazines, which have shown fungistatic activity, also utilizes isothiocyanate precursors. beilstein-journals.org The 2,4,5-trichlorophenyl group can be incorporated into these libraries to explore its effect on biological activity and to generate novel lead compounds for drug development.
Emerging Applications in Materials Science
The chemical reactivity of the isothiocyanate functional group (-N=C=S) positions this compound as a valuable compound for emerging applications in materials science. The electrophilic carbon atom of the isothiocyanate is highly susceptible to nucleophilic attack, particularly from primary amines, leading to the formation of a stable thiourea linkage. This fundamental reaction serves as a powerful tool for both the synthesis of novel polymers and the covalent modification of material surfaces. While specific research on this compound in materials science is nascent, its potential can be inferred from extensive studies on analogous aryl isothiocyanates. The presence of the trichlorinated phenyl ring is anticipated to impart unique characteristics, such as enhanced thermal stability, hydrophobicity, and potential biocidal or antifouling properties to the resultant materials.
Functional Polymer Synthesis
Aryl diisothiocyanates are utilized as monomers in polyaddition reactions with diamines to create polythioureas, a class of polymers with tunable properties. These materials can exhibit a range of mechanical behaviors, from rigid plastics to flexible elastomers and high-strength fibers. nih.gov The dynamic nature of the thiourea bond, which can dissociate and reform, allows for the development of innovative materials with properties like self-healing and recyclability. nih.govchinesechemsoc.orgresearchgate.net
By substituting a conventional aryl diisothiocyanate with a molecule like this compound (in a monofunctional or difunctional form), it is possible to synthesize polymers with tailored characteristics. The bulky and electron-withdrawing chlorine atoms on the phenyl ring could enhance the polymer's thermal stability and reduce its water absorption. chinesechemsoc.org Research on polythioureas demonstrates that the mechanical and dynamic properties can be precisely controlled by the choice of the amine and isothiocyanate precursors. nih.govspringernature.com
Surface Modification of Nanomaterials and Substrates
The isothiocyanate group serves as an effective anchor for covalently modifying the surfaces of various materials, including nanoparticles and planar substrates. This "grafting to" approach involves attaching molecules to a surface to alter its properties, such as its interaction with light, its chemical reactivity, or its biocompatibility. frontiersin.orgnih.gov
Nanoparticle Functionalization : Isothiocyanate-bearing molecules, such as rhodamine B isothiocyanate and fluorescein isothiocyanate, have been successfully used to functionalize gold, silver, and silica nanoparticles. nih.govmdpi.commdpi.com This surface modification is critical for tuning the optical and plasmonic properties of the nanoparticles or for preparing them for specific applications like biomedical imaging and sensing. nih.govrsc.org The reaction of the isothiocyanate group allows for the stable attachment of the functional molecule to the nanoparticle surface. mdpi.com this compound could be used to create nanoparticle surfaces with high hydrophobicity or antifouling capabilities.
Substrate Modification : Aryl isothiocyanates can react with functional groups on solid supports to create a modified surface layer. Studies on phenyl isothiocyanate have shown its ability to react with semiconductor surfaces like Germanium(100), forming a stable, covalently bound organic monolayer. researchgate.net This type of modification is crucial for developing new electronic devices and sensors. Grafting this compound onto a surface could produce a robust, chemically resistant, and hydrophobic coating.
The following table summarizes potential applications based on the known reactivity of aryl isothiocyanates and the predicted influence of the 2,4,5-trichlorophenyl moiety.
| Material Class | Application Area | Synthetic Approach | Potential Contribution of 2,4,5-Trichlorophenyl Moiety |
| Polythioureas | Self-healing materials, Recyclable thermosets, High-performance elastomers | Polyaddition of di-amines with di-isothiocyanates | Increased thermal stability, Enhanced hydrophobicity, Improved mechanical strength |
| Silica Nanoparticles | Drug delivery, Custom fillers for composites | Surface reaction with amine-functionalized nanoparticles | Controlled release modulation, Hydrophobic surface properties |
| Gold/Silver Nanoparticles | Biosensing, Plasmonics, Antimicrobial surfaces | Covalent attachment to nanoparticle surface | Tuning of plasmonic properties, Creation of stable, functional surfaces |
| Semiconductor Surfaces | Molecular electronics, Chemical sensors | Covalent modification of the substrate surface | Formation of a stable, hydrophobic, and chemically resistant monolayer |
In Vitro Biological Activity and Mechanistic Investigations of 2,4,5 Trichlorophenyl Moieties
Enzymatic Inhibition StudiesSpecific enzymatic inhibition studies for 2,4,5-Trichlorophenyl isothiocyanate are not present in the available literature.
Alkaline Phosphatase Inhibition:The inhibitory effects of this compound on alkaline phosphatase have not been documented.
Due to the strict requirement to focus solely on this compound and the absence of relevant research data, it is not possible to generate the requested article.
Antimicrobial Efficacy in Pre-Clinical Assays
The 2,4,5-trichlorophenyl structural motif has been integral to the synthesis of new chemical entities with potent fungicidal properties. A notable series of compounds, N-(2,4,5-trichlorophenyl)-2-Oxo- and 2-Hydroxycycloalkylsulfonamides, have demonstrated significant efficacy against the plant pathogenic fungus Botrytis cinerea in both in vitro and in vivo studies. researchgate.net
In vitro assays, including mycelial growth and conidial germination tests, have been crucial in quantifying the antifungal potency of these derivatives. For instance, specific compounds from this series have exhibited excellent activity, with some showing even greater efficacy than commercial fungicides like procymidone (B1679156) and pyrimethanil (B132214) in controlling B. cinerea on cucumber seedlings. researchgate.net Furthermore, these novel compounds were found to possess a broader fungicidal spectrum than the widely used fungicide chlorothalonil. researchgate.net
One of the standout derivatives, compound IId (a specific N-(2,4,5-trichlorophenyl)-2-Oxocycloalkylsulfonamide), displayed exceptional performance in mycelial growth and conidial germination assays with EC50 values of 0.64 µg/mL and 0.34 µg/mL, respectively. researchgate.net Another promising compound, III-18 (N-(2,4,5-trichlorophenyl)-2-(2-ethoxyacetoxy) cyclohexylsulfonamide), also showed potent activity against B. cinerea mycelial growth, with an EC50 of 4.17 µg/mL and an EC80 of 17.15 µg/mL, outperforming the commercial fungicide procymidone which had an EC50 of 4.46 µg/mL and an EC80 of 35.02 µg/mL. researchgate.net
The following table summarizes the in vitro fungicidal activity of selected N-(2,4,5-trichlorophenyl) sulfonamide derivatives against Botrytis cinerea.
| Compound | Assay Type | EC50 (µg/mL) | Reference Fungicide | Reference EC50 (µg/mL) |
| IId | Mycelial Growth | 0.64 | Procymidone | 0.63 |
| IId | Conidial Germination | 0.34 | - | - |
| III-18 | Mycelial Growth | 4.17 | Procymidone | 4.46 |
| 3A | Mycelial Growth | 4.21 | - | - |
| 3B(17) | Mycelial Growth | 4.21 | - | - |
| 3E | Mycelial Growth | 3.24 | - | - |
| 4A | Mycelial Growth | 5.29 | - | - |
Data sourced from research on N-(2,4,5-trichlorophenyl)-2-Oxo- and 2-Hydroxycycloalkylsulfonamides. researchgate.net
Structure-Activity Relationship (SAR) Derivation
The analysis of structure-activity relationships (SAR) for compounds containing the 2,4,5-trichlorophenyl moiety has provided valuable insights for the rational design of more potent fungicides. Research has consistently shown that the 2,4,5-trichlorophenyl group is a key pharmacophore that positively contributes to the antifungal activity of the molecule. researchgate.net This substituent is considered an "active group," and its inclusion is a strategic element in the design of new fungicidal agents targeting Botrytis cinerea. researchgate.net
Studies on a series of N-(2,4,5-trichlorophenyl)-cycloalkylsulfonamides revealed several key SAR trends:
Influence of the Cycloalkane Ring: The size of the cycloalkane ring significantly impacts fungicidal activity. Derivatives containing six-, seven-, and eight-membered rings generally demonstrated high levels of fungicidal activity. researchgate.net In another series, compounds with five- or six-membered rings showed superior activity compared to those with larger rings (seven, eight, or twelve-membered). researchgate.net
Effect of Substitution on the Cycloalkane Ring: The nature of the substituent on the cycloalkane ring also plays a critical role. In one study, 2-oxocycloalkylsulfonamides generally exhibited higher inhibition rates against B. cinerea than the corresponding 2-hydroxycycloalkylsulfonamides in vitro. researchgate.net However, in in vivo pot culture tests, the 2-hydroxycycloalkylsulfonamides were found to be markedly superior. researchgate.net
These SAR findings are critical for the ongoing optimization and development of sulfonamide-based antifungal agents, underscoring the 2,4,5-trichlorophenyl moiety as a foundational element for achieving high potency. researchgate.net
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations for Isothiocyanates
Quantum chemical calculations are fundamental to predicting the molecular properties of isothiocyanates. These methods, often employing Density Functional Theory (DFT), allow for the detailed analysis of molecular orbitals, reactivity descriptors, electrostatic potential, and thermodynamic stability. Such studies have been systematically applied to compounds structurally similar to 2,4,5-Trichlorophenyl isothiocyanate, such as 4-Trifluoromethyl Phenyl Isothiocyanate (4TFMPIC), providing a strong basis for understanding its behavior. researchgate.net
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing and predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.comlibretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. quora.com A smaller energy gap suggests that a molecule is more reactive and more susceptible to electronic transitions. researchgate.net For instance, in a computational study of the related 4-Trifluoromethyl Phenyl Isothiocyanate (4TFMPIC), the HOMO-LUMO energy gap was calculated to be a key indicator of its chemical reactivity and potential utility in various chemical and biological processes. researchgate.net The LUMO in isothiocyanates is often characterized by p orbitals located on the carbon and sulfur atoms of the N=C=S group, indicating that these sites are susceptible to nucleophilic attack. quora.com
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -4.14 |
| ELUMO | -1.78 |
| Energy Gap (ΔE) | 2.36 |
Data derived from a computational study on 4-Trifluoromethyl Phenyl Isothiocyanate (4TFMPIC), a structurally analogous compound. researchgate.net
Global chemical reactivity descriptors are derived from the HOMO and LUMO energy values and provide quantitative measures of a molecule's reactivity and stability. dergipark.org.tr These descriptors include ionization potential (I), electron affinity (A), chemical potential (μ), chemical hardness (η), absolute softness (S), and the electrophilicity index (ω). dergipark.org.trresearchgate.netnih.gov
Chemical Hardness (η) and Softness (S) measure the resistance of a molecule to change its electron configuration. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap and are more reactive. dergipark.org.tr
Chemical Potential (μ) indicates the tendency of electrons to escape from a system.
Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. dergipark.org.tr
For compounds like 4TFMPIC, higher values of global softness and electrophilicity suggest a greater susceptibility to electronic transitions, making the molecule versatile for further functionalization. researchgate.net
| Descriptor | Calculated Value (eV) |
|---|---|
| Ionization Potential (I) | 4.14 |
| Electron Affinity (A) | 1.78 |
| Chemical Hardness (η) | 1.18 |
| Chemical Softness (S) | 0.84 |
| Chemical Potential (μ) | -2.96 |
| Electrophilicity Index (ω) | 3.71 |
Data derived from a computational study on 4-Trifluoromethyl Phenyl Isothiocyanate (4TFMPIC), a structurally analogous compound. researchgate.net
Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to understand the charge distribution within a molecule and to identify reactive sites. researchgate.netdeeporigin.com The MEP map illustrates regions of positive, negative, and neutral electrostatic potential on the molecular surface. deeporigin.com Color-coding is typically used, where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). wolfram.comnumberanalytics.com
In phenyl isothiocyanates, MEP analysis reveals specific reactive regions. For example, in the phenyl isothiocyanate-CO₂ complex, the MEP surface was used to characterize noncovalent interactions. nih.gov In studies of 4TFMPIC, MEP maps provide a detailed understanding of electron distribution and help pinpoint the most likely sites for chemical reactions. researchgate.net The nitrogen and sulfur atoms of the isothiocyanate group are typically electron-rich regions (negative potential), while the central carbon atom of this group is an electrophilic site (positive potential).
Molecular Docking and Ligand-Protein Interaction Profiling
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. researchgate.net This method is crucial in drug discovery for understanding ligand-protein interactions and estimating binding affinity. mdpi.com Isothiocyanates are known to interact with various cellular proteins, often through covalent modification, which is a key aspect of their biological activity. nih.govnih.govmdpi.com
Docking studies on phenyl isothiocyanates have revealed favorable binding affinities with various protein targets. nih.gov For example, a computational analysis of 4TFMPIC showed notable binding efficacy against cancer-related proteins, with a binding affinity of -5.7 kcal/mol. researchgate.net Similarly, a docking study of a thiophene-based compound containing a 2,3,5-trichlorophenyl group against the COVID-19 main protease demonstrated its potential for antiviral activity. nih.gov These studies typically identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand within the protein's active site. mdpi.com The binding of a ligand to a protein can either stabilize or destabilize the protein's native state, a phenomenon that can be quantitatively assessed. tainstruments.com
Advanced Spectroscopic Property Predictions and Validation
Computational chemistry allows for the accurate prediction of spectroscopic properties, such as infrared (IR) and UV-Visible (UV-Vis) spectra. researchgate.net These theoretical spectra can be compared with experimental data to validate the computed molecular structure and electronic properties.
For 4-Trifluoromethyl Phenyl Isothiocyanate, spectral investigations confirmed the presence of key functional groups through vibrational analysis. researchgate.net The predicted IR spectra showed characteristic vibrational modes associated with C-H, C-N, C-F, and C=S bonds. The calculated UV-Vis spectrum revealed significant electronic transitions, specifically n → π* and π → π*, which are responsible for the compound's optical activity. researchgate.net Such close alignment between predicted and experimental spectra reinforces the reliability of the computational models used to describe the molecule's structure and behavior.
Analytical Methodologies for Characterization and Quantification
Chromatographic Separation Techniques for Isothiocyanates
Chromatography is a cornerstone for the separation and analysis of isothiocyanates (ITCs) from various samples. High-performance liquid chromatography and gas chromatography are the primary techniques utilized, often coupled with mass spectrometry for definitive identification.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a principal technique for the determination of ITCs. mdpi.com Reversed-phase (RP) HPLC methods using C18 columns are frequently the preferred choice for analyzing specific ITC molecules. nih.govnih.gov However, a significant challenge in the RP-HPLC analysis of many ITCs is their poor solubility in the aqueous mobile phases commonly used, which can lead to precipitation within the chromatographic system. nih.govresearchgate.net This precipitation can compromise the accuracy of quantification and lead to technical issues like system clogging. nih.gov
To mitigate these solubility issues, one effective strategy is to perform the analysis at an elevated temperature. For instance, heating the column to 60°C has been shown to significantly reduce the loss of injected ITCs, improving the accuracy of quantitative determinations. researchgate.net
Typical mobile phases for isothiocyanate analysis include mixtures of acetonitrile (B52724) and water. nih.gov Detection is commonly performed using a UV detector, with the specific wavelength chosen based on the chromophoric properties of the analyte or its derivative. mdpi.com
Table 1: Example HPLC Parameters for Isothiocyanate Analysis
| Parameter | Condition 1 | Condition 2 |
| Column | Reversed Phase C18 | Reversed Phase C18 |
| Mobile Phase | Acetonitrile:Water (1:1) | Acetonitrile:Water |
| Flow Rate | 1 mL/min | Not Specified |
| Detection | UV-Visible at 190 nm | Diode Array Detector (DAD) |
| Temperature | Ambient | 60°C |
| Analyte Example | Benzyl isothiocyanate | Various ITCs |
Gas Chromatography (GC) Coupled with Mass Spectrometry (MS)
Gas chromatography (GC), particularly when coupled with a mass spectrometer (MS), is a powerful technique for the identification and quantification of volatile compounds, including many isothiocyanates. mdpi.com The high resolution of modern GC systems allows for the separation of complex mixtures, while MS provides definitive structural information and sensitive detection. gcms.cz
A critical consideration for the GC analysis of ITCs is their potential for thermal degradation in the heated injector port. mdpi.com To address this, methods often employ lower initial oven temperatures and splitless injection modes to ensure the integrity of the analytes. mdpi.com For chlorinated aromatic compounds like 2,4,5-Trichlorophenyl isothiocyanate, specific GC columns and temperature programs are selected to achieve optimal separation from potential matrix interferences. researchgate.netepa.gov
The mass spectrometer settings are optimized to detect characteristic fragment ions of the target compound, enabling selective and sensitive quantification even in complex samples. gcms.cz
Table 2: General GC-MS Parameters for Volatile and Semi-Volatile Organic Compounds
| Parameter | Typical Setting |
| Column | Fused-silica capillary (e.g., DB-5MS, TG5-SilMS) |
| Injector Temperature | 210°C - 280°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Oven Program | Initial Temp: 35-80°C, ramped to 280-300°C |
| Ionization Mode | Electron Ionization (EI) or Negative Chemical Ionization (NCI) |
| Detector | Mass Spectrometer (Quadrupole, Orbitrap, etc.) |
Derivatization Strategies for Enhanced Detection
Due to the chemical properties of some isothiocyanates, such as the lack of a strong chromophore or poor chromatographic behavior, derivatization is often employed. This chemical modification can enhance detectability by UV or fluorescence detectors, improve chromatographic separation, and increase volatility for GC analysis.
Pre-Column and Post-Column Derivatization Protocols
Pre-column derivatization is a common strategy in HPLC to improve the analytical determination of isothiocyanates. mdpi.com This involves reacting the analyte with a specific reagent before injection into the chromatographic system.
Several reagents are effective for the pre-column derivatization of ITCs:
Mercaptoethanol: This reagent reacts with ITCs to form more polar and water-soluble derivatives, which helps to prevent precipitation in the aqueous mobile phases used in RP-LC. nih.govresearchgate.net
N-acetyl-L-cysteine (NAC): ITCs react with NAC to form dithiocarbamates, which can be directly analyzed by HPLC-DAD-MS. mostwiedzy.plnih.gov
Ammonia (B1221849): Reaction with ammonia converts ITCs into their corresponding thiourea (B124793) derivatives. These derivatives possess a UV-absorbing chromophore, making them suitable for liquid chromatography analysis with UV detection. nih.gov
1,2-benzenedithiol (BDT): This reagent undergoes a cyclocondensation reaction with ITCs, which is highly selective and can be used for the determination of total ITC content. mdpi.commostwiedzy.pl
Post-column derivatization, where the reaction occurs after separation on the column but before detection, is another approach, though less commonly cited for isothiocyanates specifically.
Table 3: Common Pre-Column Derivatization Reagents for Isothiocyanates
| Derivatizing Reagent | Derivative Formed | Purpose | Analytical Technique |
| Mercaptoethanol | ITC-mercaptoethanol adduct | Increase polarity and water solubility | RP-HPLC |
| N-acetyl-L-cysteine (NAC) | Dithiocarbamate (B8719985) | Stable derivative for quantification | HPLC-DAD-MS |
| Ammonia | Thiourea | Introduce UV-absorbing chromophore | HPLC-UV |
| 1,2-benzenedithiol (BDT) | 1,3-benzodithiole-2-thione | Selective reaction for total ITC content | HPLC, GC-MS |
On-Fiber Derivatization in Microextraction Techniques
Solid-phase microextraction (SPME) is a solvent-free sample preparation technique that can be combined with on-fiber derivatization for the analysis of various compounds by GC-MS. rsc.org This approach is particularly useful for converting polar, non-volatile compounds into more volatile derivatives that are amenable to gas chromatography. nih.gov
In this technique, the SPME fiber, which is coated with a suitable stationary phase, is first used to extract the analytes from the sample matrix (either by direct immersion or headspace extraction). Subsequently, the fiber containing the extracted analytes is exposed to the headspace of a vial containing a derivatizing reagent. nih.gov The derivatization reaction occurs directly on the fiber.
While the direct on-fiber derivatization of this compound itself is not extensively documented, the principle has been demonstrated in related applications. For example, aromatic amines have been analyzed by impregnating an SPME fiber with allyl isothiocyanate; the amines are then extracted and derivatized on the fiber to form thioureas, which are subsequently analyzed by GC-MS. rsc.org This general principle could be adapted for the analysis of ITCs by selecting a suitable reagent that reacts with the isothiocyanate group on the fiber to enhance its chromatographic properties or detection sensitivity.
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the structural elucidation and characterization of this compound. Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques used.
Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule. The isothiocyanate group (-N=C=S) has a very characteristic and strong absorption band due to the asymmetric stretching vibration. This band typically appears in the region of 2000-2200 cm⁻¹. For aromatic isothiocyanates, this peak is often sharp and intense, making it a key diagnostic feature in the IR spectrum. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR: For this compound, the proton NMR spectrum would show signals in the aromatic region. The chemical shifts and coupling patterns of the two aromatic protons would be influenced by the positions of the three chlorine atoms and the isothiocyanate group on the benzene (B151609) ring.
¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the seven carbon atoms in the molecule. The carbon of the isothiocyanate group (-N=C =S) has a characteristic chemical shift, typically appearing in the range of 125-140 ppm. The signals for the aromatic carbons would be spread across the aromatic region, with their specific chemical shifts determined by the attached substituents (Cl and NCS).
Mass Spectrometry (MS) Mass spectrometry, often coupled with a chromatographic technique (GC-MS or LC-MS), provides the molecular weight and fragmentation pattern of the compound. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight, and the isotopic pattern of this peak would be characteristic of a molecule containing three chlorine atoms. uni.lu
Table 4: Summary of Spectroscopic Data for Aromatic Isothiocyanates
| Technique | Feature | Typical Range/Observation |
| IR Spectroscopy | -N=C=S asymmetric stretch | Strong, sharp band at 2000-2200 cm⁻¹ |
| ¹³C NMR | -N=C =S carbon | 125-140 ppm |
| ¹H NMR | Aromatic protons | Signals in the aromatic region (approx. 7.0-8.5 ppm), splitting patterns depend on substitution |
| Mass Spectrometry | Molecular Ion Peak | Isotopic pattern characteristic of the number of chlorine and sulfur atoms present |
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying functional groups and providing a molecular fingerprint of a compound. For this compound, these techniques are particularly useful for confirming the presence of the isothiocyanate (-N=C=S) group and characterizing the vibrations of the trichlorinated aromatic ring.
The most prominent feature in the IR and Raman spectra of aryl isothiocyanates is the intense, broad absorption band corresponding to the asymmetric stretching vibration of the -N=C=S moiety. This band typically appears in the region of 2000-2200 cm⁻¹. The exact position and shape of this band can be influenced by the electronic effects of the substituents on the aromatic ring. In the case of this compound, the electron-withdrawing nature of the chlorine atoms is expected to slightly shift this band to a higher wavenumber compared to unsubstituted phenyl isothiocyanate.
The spectra also exhibit a series of bands characteristic of the 1,2,4,5-tetrasubstituted benzene ring. These include C-H stretching vibrations in the aromatic region (typically 3000-3100 cm⁻¹), C=C stretching vibrations within the ring (around 1400-1600 cm⁻¹), and C-Cl stretching vibrations, which are typically found in the fingerprint region (below 1000 cm⁻¹).
Due to the lack of specific experimental spectra for this compound in the reviewed literature, the following table presents expected characteristic vibrational frequencies based on data for structurally related compounds such as 2-chlorophenyl isothiocyanate and 4-chlorophenyl isothiocyanate.
Table 1: Predicted Infrared (IR) and Raman Active Vibrational Modes for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| -N=C=S Asymmetric Stretch | 2050 - 2150 | Very Strong |
| Aromatic C-H Stretch | 3050 - 3100 | Medium to Weak |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |
| C-N Stretch | 1300 - 1400 | Medium |
| C-Cl Stretch | 700 - 850 | Strong |
| Aromatic C-H Bending (out-of-plane) | 800 - 900 | Strong |
Disclaimer: The data presented in this table are estimated based on the analysis of structurally similar compounds, as direct experimental data for this compound was not available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR spectroscopy would provide definitive structural confirmation.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to be relatively simple, showing signals only for the two aromatic protons. The chemical shifts of these protons are influenced by the deshielding effects of the three chlorine atoms and the isothiocyanate group. Based on the substitution pattern, two distinct signals, likely singlets or narrowly split doublets (due to meta-coupling), would be anticipated in the downfield region typical for aromatic protons. By analyzing the ¹H NMR data for the closely related compound, 2,4,5-trichloroaniline (B140166), we can predict the approximate chemical shifts for the protons in this compound.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, this would include the six carbons of the benzene ring and the carbon of the isothiocyanate group. The chemical shifts of the aromatic carbons are determined by the substitution pattern of the chlorine atoms and the isothiocyanate group. The carbon atom of the isothiocyanate group (-N=C=S) is of particular interest. However, it is a well-documented phenomenon that the ¹³C NMR signal for the isothiocyanate carbon is often very broad or even "silent" (not observed). glaserchemgroup.comnih.gov This is attributed to quadrupolar broadening by the adjacent ¹⁴N nucleus and the structural flexibility of the NCS group. glaserchemgroup.comnih.gov
The following table provides predicted ¹H and ¹³C NMR chemical shifts for this compound, extrapolated from data for 2,4,5-trichloroaniline and general knowledge of substituent effects in NMR spectroscopy.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| ¹H NMR | ||
| Aromatic H | 7.3 - 7.6 | s (or narrow d) |
| Aromatic H | 7.0 - 7.3 | s (or narrow d) |
| ¹³C NMR | ||
| C-NCS | ~130 - 140 | s (likely broad or unobserved) |
| C-Cl | ~125 - 135 | s |
| C-H | ~115 - 130 | s |
Disclaimer: The data in this table are estimations based on the analysis of structurally analogous compounds, as direct experimental NMR data for this compound were not available.
Challenges in Analytical Determination of Aryl Isothiocyanates
The accurate and reliable analytical determination of aryl isothiocyanates, including this compound, is accompanied by several challenges.
One of the primary difficulties is the inherent reactivity and instability of the isothiocyanate functional group. Isothiocyanates can be susceptible to hydrolysis, especially under non-neutral pH conditions, and can react with nucleophiles. This necessitates careful sample handling, preparation, and storage to prevent degradation of the analyte before and during analysis.
For chromatographic methods such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), which are commonly employed for the separation and quantification of such compounds, several issues can arise. The volatility of some isothiocyanates can be a factor in GC analysis, while their potential for thermal degradation in the injector port requires careful optimization of analytical conditions. In HPLC, the lack of a strong chromophore in some isothiocyanates can limit the sensitivity of UV-Vis detection.
The presence of multiple chlorine atoms in this compound introduces further analytical complexities. The analysis of polychlorinated compounds can be challenging due to the potential for complex mixtures of isomers and the need for highly selective and sensitive detection methods, such as mass spectrometry (MS). Quantification often requires the use of appropriate internal standards, and the lack of commercially available certified reference standards for specific chlorinated isothiocyanates can hinder accurate quantification. Furthermore, the environmental persistence and potential for bioaccumulation of chlorinated aromatic compounds necessitate analytical methods with very low detection limits.
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing 2,4,5-trichlorophenyl isothiocyanate, and how do reaction parameters influence yield?
- Methodological Answer : Synthesis typically involves the reaction of 2,4,5-trichloroaniline with thiophosgene in anhydrous dichloromethane under reflux at 40–50°C for 4–6 hours. Maintaining a nitrogen atmosphere minimizes oxidation byproducts. Yield optimization requires precise stoichiometric ratios (1:1.2 molar ratio of aniline to thiophosgene) and controlled pH (neutral to slightly basic) to prevent hydrolysis of the isothiocyanate group . Post-reaction purification via column chromatography (silica gel, hexane:ethyl acetate 9:1) ensures >95% purity.
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies structural features, such as the aromatic proton environment (δ 7.2–7.8 ppm) and the isothiocyanate group’s carbon signal (δ ~130 ppm). Fourier-Transform Infrared (FTIR) spectroscopy confirms the –N=C=S stretch at 2050–2100 cm⁻¹. High-Resolution Mass Spectrometry (HRMS) validates molecular weight (C₇H₂Cl₃NS, exact mass 228.89 g/mol) .
Q. How can researchers ensure purity and stability during storage?
- Methodological Answer : Store the compound in amber glass vials under inert gas (argon) at –20°C to prevent degradation. Regular purity checks via High-Performance Liquid Chromatography (HPLC) with a C18 column (acetonitrile:water 70:30 mobile phase) detect hydrolyzed byproducts (e.g., thiourea derivatives). Stability studies under accelerated conditions (40°C, 75% humidity) over 30 days can assess shelf-life .
Advanced Research Questions
Q. What mechanistic pathways explain the reactivity of this compound in nucleophilic addition reactions?
- Methodological Answer : The electrophilic isothiocyanate group (–N=C=S) reacts with amines or thiols via nucleophilic attack. Kinetic studies using UV-Vis spectroscopy (monitoring absorbance at 250–300 nm) reveal second-order kinetics. Computational methods (DFT calculations at the B3LYP/6-31G* level) model transition states and regioselectivity, particularly in reactions with sterically hindered nucleophiles .
Q. How does the trichlorophenyl substituent affect the compound’s thermal stability compared to non-halogenated analogs?
- Methodological Answer : Thermogravimetric Analysis (TGA) under nitrogen shows decomposition onset at 142°C, attributed to the cleavage of the –N=C=S group. Differential Scanning Calorimetry (DSC) reveals an exothermic peak at 160°C, correlating with oxidative degradation. The electron-withdrawing chlorine substituents stabilize the aromatic ring but lower thermal stability compared to methyl- or methoxy-substituted analogs .
Q. What strategies resolve contradictions in reported melting points (44–48°C vs. 50–52°C) for this compound?
- Methodological Answer : Discrepancies may arise from polymorphic forms or impurities. Recrystallization from ethanol or hexane followed by single-crystal X-ray diffraction identifies dominant polymorphs. Purity assessment via elemental analysis (C, H, N, S) and comparison with theoretical values (e.g., C: 36.62%, Cl: 46.28%) clarifies inconsistencies. Cross-validate results using independent synthesis protocols from peer-reviewed literature .
Q. How can researchers assess the compound’s compatibility with agricultural formulations (e.g., emulsifiable concentrates)?
- Methodological Answer : Conduct compatibility tests by blending this compound with surfactants (e.g., Tween 80) and solvents (e.g., xylene) at 25–50°C. Monitor phase separation via dynamic light scattering (DLS) and chemical stability via HPLC. Accelerated aging studies (40°C for 28 days) assess formulation integrity. Synergistic effects with co-formulants (e.g., organophosphates) are evaluated using bioassay models .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies involving this compound?
- Methodological Answer : Use probit analysis or nonlinear regression (e.g., four-parameter logistic model) to calculate LC₅₀/EC₅₀ values. Bootstrap resampling (1,000 iterations) estimates confidence intervals. For synergistic/antagonistic effects, apply the Chou-Talalay combination index method. Data normalization against solvent controls minimizes batch variability .
Q. How to design experiments to study hydrolysis kinetics in aqueous environments?
- Methodological Answer : Prepare buffered solutions (pH 4–9) and monitor hydrolysis via HPLC-UV at 254 nm. Pseudo-first-order kinetics are assumed under excess water conditions. Activation energy (Eₐ) is derived from Arrhenius plots using rate constants at 20–40°C. Isotope-labeling studies (¹⁸O-water) confirm hydrolytic cleavage pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
